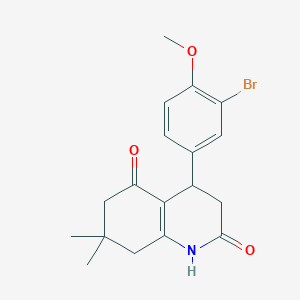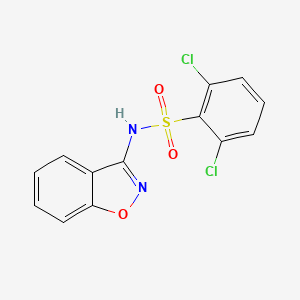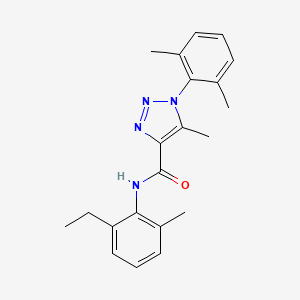
2-(4-fluorophenyl)-4-(4-propoxybenzylidene)-1,3-oxazol-5(4H)-one
Übersicht
Beschreibung
2-(4-fluorophenyl)-4-(4-propoxybenzylidene)-1,3-oxazol-5(4H)-one is a chemical compound that has recently gained attention in the scientific community. It is commonly referred to as FPOPBO and has been found to have various applications in scientific research.
Wirkmechanismus
The mechanism of action of FPOPBO involves its interaction with metal ions or biological molecules. When FPOPBO binds to metal ions, it undergoes a conformational change that results in fluorescence emission. In photodynamic therapy, FPOPBO is activated by light to produce reactive oxygen species that can induce cell death in cancer cells. As a molecular rotor, FPOPBO undergoes rotation when exposed to light, which can be used to study the motion of biological molecules.
Biochemical and Physiological Effects:
FPOPBO has been found to have minimal biochemical and physiological effects. It has low toxicity and does not interact significantly with biological molecules. However, it is important to note that FPOPBO should be handled with care as it is a chemical compound and can be hazardous if not handled properly.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using FPOPBO in lab experiments is its high sensitivity and selectivity for metal ions. It also has good photostability, which makes it suitable for long-term experiments. However, FPOPBO has limitations in terms of its solubility and stability in aqueous solutions. It is also sensitive to pH changes and can undergo degradation over time.
Zukünftige Richtungen
There are several future directions for the use of FPOPBO in scientific research. One potential application is in the study of metal ion homeostasis in biological systems. FPOPBO could also be used as a tool for the detection of metal ions in environmental samples. Additionally, FPOPBO could be further developed as a photosensitizer for cancer treatment, with a focus on improving its selectivity and efficacy. Finally, FPOPBO could be used in the development of new molecular rotors for the study of biological motion.
Wissenschaftliche Forschungsanwendungen
FPOPBO has been found to have various applications in scientific research. It has been used as a fluorescent probe for the detection of metal ions such as zinc and copper. FPOPBO has also been used as a photosensitizer in photodynamic therapy for cancer treatment. Additionally, FPOPBO has been used as a molecular rotor for the study of molecular motion in biological systems.
Eigenschaften
IUPAC Name |
(4Z)-2-(4-fluorophenyl)-4-[(4-propoxyphenyl)methylidene]-1,3-oxazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FNO3/c1-2-11-23-16-9-3-13(4-10-16)12-17-19(22)24-18(21-17)14-5-7-15(20)8-6-14/h3-10,12H,2,11H2,1H3/b17-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBUMVPBXQCETEZ-ATVHPVEESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)/C=C\2/C(=O)OC(=N2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-isopropyl-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide](/img/structure/B4720008.png)

![N-[3-(diethylamino)propyl]-2,2-dimethylpropanamide](/img/structure/B4720012.png)

![5-[(2,7-diethoxy-1-naphthyl)methylene]-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B4720028.png)
![ethyl 2-{[(1H-benzimidazol-2-ylthio)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4720032.png)
![1-(2-methoxyphenyl)-4-[(2-methylbenzyl)sulfonyl]piperazine](/img/structure/B4720039.png)
![N~1~-(4-chloro-2,5-dimethoxyphenyl)-N~2~-methyl-N~2~-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]glycinamide](/img/structure/B4720043.png)
![N-(4-methoxyphenyl)-4-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B4720053.png)
![5-bromo-N-{1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-yl}-2-thiophenesulfonamide](/img/structure/B4720064.png)

![N-ethyl-3-[4-(1-piperidinylsulfonyl)phenyl]propanamide](/img/structure/B4720082.png)
![ethyl 5-benzyl-2-({[(2-methoxy-5-nitrophenyl)amino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4720085.png)
![N~2~-(3-acetylphenyl)-N~1~-[2-(cyclohexylthio)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4720092.png)